molecular formula C9H10N2O B12994331 1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine

1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine

Cat. No.: B12994331
M. Wt: 162.19 g/mol
InChI Key: YXESXLIJQQXJCB-UHFFFAOYSA-N
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Description

1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine (CAS: 1487183-96-9) is a benzoxazole derivative characterized by a methylamine group attached to the 6-position of the benzo[d]oxazole scaffold. This compound is notable for its structural versatility, making it a candidate for applications in medicinal chemistry and materials science. The benzo[d]oxazole core contributes to aromatic stability and electronic properties, while the N-methylmethanamine moiety enhances solubility and reactivity in biological systems.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-(1,3-benzoxazol-6-yl)-N-methylmethanamine

InChI

InChI=1S/C9H10N2O/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,6,10H,5H2,1H3

InChI Key

YXESXLIJQQXJCB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(C=C1)N=CO2

Origin of Product

United States

Chemical Reactions Analysis

1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Heterocyclic Cores

2.1.1. 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine (12b)
  • CAS: Not explicitly listed (see ).
  • Molecular Formula: C₉H₁₁NO₂.
  • Key Differences : Replaces the benzo[d]oxazole ring with a benzo[d][1,3]dioxole group, altering electronic properties.
  • Synthesis : Yield of 66% via column chromatography, lower than the target compound’s commercial purity (97%) .
  • Spectral Data :
    • ¹H NMR : δ 6.79 (d, J = 8.4 Hz, 1H), 3.61 (s, 2H, CH₂), 2.39 (s, 3H, CH₃).
    • ¹³C NMR : δ 145.21 (C-O), 53.39 (CH₂), 33.37 (CH₃).
2.1.2. (6-Chloro-1,3-benzoxazol-2-yl)methanamine
  • CAS : 936074-79-2.
  • Molecular Formula : C₈H₇ClN₂O.
  • Key Differences : Chlorine substitution at the 6-position of benzoxazole and absence of N-methylation.
  • Properties :
    • pKa : 7.52 (vs. unmeasured for the target compound), suggesting reduced basicity.
    • Molecular Weight : 182.61 g/mol (higher due to Cl substitution).

Analogs with Modified Amine Substituents

2.2.1. 1-(Furan-3-yl)-N-methylmethanamine
  • Source : SAR study in quinazoline-based inhibitors ().
  • Key Differences : Replaces benzoxazole with a furan ring.
  • Biological Relevance : Demonstrated moderate activity (IC₅₀ ~282 nM) in Clk4 inhibition assays, highlighting the importance of heterocycle choice in target engagement .
2.2.2. Thiophen-2-ylmethanamine
  • Source : Same SAR study ().
  • Significance : Substitution with thiophene improved potency (IC₅₀ = 63 nM in lead compounds), suggesting that bulkier aromatic systems (e.g., benzoxazole) may sterically hinder binding in certain contexts .

Commercial Benzoxazole Derivatives

Compound Name CAS Molecular Formula Purity Price (USD/g)
1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine 1487183-96-9 C₉H₁₀N₂O 97% 1,176
Benzo[d]oxazol-7-ylmethanamine 1509812-32-1 C₈H₈N₂O 97% 317
5-Chloro-2-(piperazin-1-yl)benzo[d]oxazole dihydrochloride 1158631-16-3 C₁₁H₁₄ClN₃O·2HCl 97% 289
  • Key Trends :
    • Substitution at the 6-position (target compound) confers higher cost compared to 7-position isomers, likely due to regioselective synthesis challenges .
    • Piperazine-substituted derivatives (e.g., 1158631-16-3) are lower in cost, reflecting simpler synthetic routes or broader commercial availability .

Spectroscopic and Physical Property Comparison

Compound Melting Point (°C) ¹H NMR (δ, CH₃) Yield (%)
This compound Not reported Not available N/A (commercial)
1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine (12b) Liquid at RT 2.39 (s, 3H) 66
1-(1H-Benzimidazol-1-yl)-N,N-dimethylmethanamine 170–173 2.27 (s, 6H) 66
  • Insights :
    • N-Methylation reduces melting points compared to dimethylated analogs (e.g., 170–173°C for 1-(1H-benzimidazol-1-yl)-N,N-dimethylmethanamine) .
    • Benzo[d]oxazole derivatives generally exhibit higher thermal stability than dioxole or imidazole analogs.

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